2-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide
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Overview
Description
2-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a difluorophenoxy group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting a difluorophenol with a suitable leaving group on the benzamide core.
Attachment of the Pyrazole Moiety: The final step involves the attachment of the pyrazole moiety. This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyrazole boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenoxy group and pyrazole moiety can facilitate binding to specific sites, modulating the activity of the target. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide
- 2-[(2,4-Difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Uniqueness
Compared to similar compounds, 2-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can make it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19F2N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C20H19F2N3O2/c1-24(12-16-9-10-23-25(16)2)20(26)17-6-4-3-5-14(17)13-27-19-8-7-15(21)11-18(19)22/h3-11H,12-13H2,1-2H3 |
InChI Key |
HBNCPKPYWDFZND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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